3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide
Description
3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methoxy group at position 4, an ethyl group at position 3, and a sulfonamide linkage to a propyl chain terminating in a 1H-imidazole moiety. This structure combines a sulfonamide pharmacophore—known for its role in enzyme inhibition (e.g., carbonic anhydrase (CA) inhibitors)—with an imidazole group, which often enhances bioavailability and binding interactions in biological systems .
Properties
IUPAC Name |
3-ethyl-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-3-13-11-14(5-6-15(13)21-2)22(19,20)17-7-4-9-18-10-8-16-12-18/h5-6,8,10-12,17H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAISPIVQNOOXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 3-Ethyl-4-Methoxybenzene
The precursor 3-ethyl-4-methoxybenzene undergoes chlorosulfonation using chlorosulfonic acid () under anhydrous conditions. This exothermic reaction requires temperature control (0–5°C) to prevent over-sulfonation.
Reaction Conditions
-
Reactants : 3-Ethyl-4-methoxybenzene (1 eq), (1.2 eq)
-
Solvent : Dichloromethane ()
-
Temperature : 0–5°C, 2 h
Preparation of 3-(1H-Imidazol-1-yl)propylamine
Alkylation of Imidazole
3-(1H-Imidazol-1-yl)propylamine is synthesized via a two-step process:
-
Alkylation : Imidazole reacts with 1-bromo-3-chloropropane in the presence of to form 1-(3-chloropropyl)-1H-imidazole.
-
Amination : The chloro intermediate undergoes nucleophilic substitution with aqueous ammonia () under reflux.
Optimized Parameters
Coupling Reaction to Form the Target Compound
Sulfonamide Bond Formation
The sulfonyl chloride intermediate reacts with 3-(1H-imidazol-1-yl)propylamine in a nucleophilic substitution reaction. A base ( or ) neutralizes the generated HCl, driving the reaction forward.
Procedure
-
Dissolve 3-ethyl-4-methoxybenzenesulfonyl chloride (1 eq) in .
-
Add 3-(1H-imidazol-1-yl)propylamine (1.1 eq) dropwise at 0°C.
-
Stir for 4 h at room temperature.
-
Quench with water, extract with , and purify via column chromatography (silica gel, 70:30 ethyl acetate/hexane).
Byproduct Analysis and Mitigation
Bis-Sulfonamide Formation
Excess sulfonyl chloride or prolonged reaction times lead to bis-sulfonamide byproducts. These are minimized by:
-
Using a slight excess of amine (1.1 eq).
-
Monitoring reaction progress via TLC.
Characterization of Byproduct
Hydrolytic Purification
Bis-sulfonamide contaminants are hydrolyzed using (0.1 M in ), selectively cleaving the sulfonamide bond without affecting the target compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Coupling | 72 | 95 | Short reaction time (4 h) |
| Stepwise Alkylation | 65 | 89 | Avoids bis-sulfonamide formation |
| Hydrolytic Purification | 80 | 98 | High purity post-LiOH treatment |
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-hydroxybenzenesulfonamide.
Reduction: Formation of 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonic acid.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C15H21N3O3S
- Molecular Weight : 323.4 g/mol
- IUPAC Name : 3-ethyl-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide
The compound features a sulfonamide group, an imidazole ring, and a methoxybenzene moiety, which contribute to its biological activity and solubility characteristics.
Antibacterial Activity
Research has indicated that imidazole derivatives, including 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide, exhibit notable antibacterial properties. In particular:
- Mechanism of Action : The imidazole ring can interact with bacterial enzymes, disrupting their function and leading to cell death.
- Tested Strains : Studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains) and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Some key findings include:
- Cell Line Studies : In vitro studies have shown that the compound inhibits proliferation in various cancer cell lines, suggesting a cytotoxic effect.
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of Imidazole Derivative : The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The final compound is obtained by reacting the imidazole derivative with sulfonamide precursors under acidic or basic conditions .
Yield and Purity
Reports indicate that the synthesis yields are generally moderate to high (40%-70%), depending on the reaction conditions and purification methods employed .
Case Study 1: Antibacterial Efficacy
In a study published in MDPI, the antibacterial efficacy of various imidazole derivatives was evaluated. The compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation assessed the anticancer properties of several sulfonamide derivatives, including this compound. The results indicated that it effectively reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), supporting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on substituents, synthesis, and inferred biological activity:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences :
- The target compound features a benzenesulfonamide backbone, whereas analogs like Compounds 6 and 8 () are benzamides . Sulfonamides typically exhibit stronger CA inhibition due to their ability to coordinate the active-site zinc ion .
- The compound in shares the sulfonamide group but incorporates a complex heterocyclic system (pyrazolopyrimidine-chromenyl), likely enhancing antitumor activity through multi-target interactions .
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound is electron-donating, which may reduce CA binding affinity compared to the 4-nitro (electron-withdrawing) group in Compound 8 . However, the methoxy group could improve aqueous solubility.
- Fluorine Substitution : Compounds with fluorine (e.g., Compound 6, ) show increased metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration or tissue distribution.
Synthesis: The target compound’s synthesis likely involves reacting 3-ethyl-4-methoxybenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine, analogous to the amide-forming reactions in (e.g., acyl chlorides + imidazolylpropylamine) .
Biological Activity :
- While direct data for the target compound are absent, its structural similarity to sulfonamide-based CA inhibitors (e.g., acetazolamide) suggests moderate-to-strong enzyme inhibition. The ethyl group may confer selectivity for specific CA isoforms.
- In contrast, the fluorinated chromenyl-sulfonamide in demonstrated antitumor activity (mass: 589.1 Da), implying that the target compound’s simpler structure might prioritize enzymatic inhibition over cytotoxic effects .
Research Implications and Limitations
- Gaps in Data: No direct biological data (e.g., IC₅₀, tumor growth inhibition) are available for the target compound. Comparative studies would require synthesizing and testing it alongside analogs.
- Structural Optimization: Replacing the methoxy group with electron-withdrawing substituents (e.g., NO₂, CF₃) could enhance CA inhibition, while adding fluorine might improve pharmacokinetics.
Biological Activity
3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide, a compound with the chemical formula C15H21N3O3S, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound features a sulfonamide group, an imidazole ring, and a methoxy-substituted benzene moiety. Its structural characteristics contribute to its biological activity. The imidazole ring is known for its role in various pharmacological applications, particularly in antifungal and antibacterial agents.
Antimicrobial Activity
Research indicates that compounds containing the imidazole structure exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| Miconazole | Antifungal | Candida spp., Aspergillus spp. | |
| Clotrimazole | Antifungal | Candida albicans |
Antifungal Activity
The compound has shown promising antifungal activity similar to other imidazole derivatives. The mechanism of action typically involves disruption of fungal cell membrane integrity by inhibiting ergosterol synthesis.
Case Study:
In a study examining various imidazole derivatives, it was found that modifications at the 4-position of the benzene ring enhanced antifungal efficacy against Candida species. The introduction of a methoxy group at this position significantly improved activity compared to unsubstituted analogs .
Anticancer Activity
Emerging studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation is under investigation.
Research Findings:
Recent research demonstrated that imidazole derivatives can inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Mechanistic Insights
The biological activities of this compound can be attributed to its capacity to interact with various biological targets:
- Enzymatic Inhibition: Compounds with sulfonamide groups often act as enzyme inhibitors, particularly targeting dihydropteroate synthase in bacterial pathways.
- Membrane Disruption: The imidazole moiety can integrate into lipid membranes, altering permeability and leading to cell death.
Q & A
Q. What role does the imidazole moiety play in the compound’s reactivity and applications?
- Methodological Answer : The imidazole group enhances solubility in polar solvents and enables coordination with metal ions (e.g., Zn²⁺ in enzyme inhibition). Its basicity (pKa ~7) allows pH-dependent behavior, useful in drug delivery systems. In polymers, imidazole side chains enable DNA complexation for gene delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
